molecular formula C13H18N2O4S B14836142 4-Cyclopropoxy-N,N-dimethyl-2-(methylsulfonamido)benzamide

4-Cyclopropoxy-N,N-dimethyl-2-(methylsulfonamido)benzamide

Cat. No.: B14836142
M. Wt: 298.36 g/mol
InChI Key: UQAFKXCPUUUVOL-UHFFFAOYSA-N
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Description

4-Cyclopropoxy-N,N-dimethyl-2-(methylsulfonamido)benzamide is a chemical compound with the molecular formula C13H18N2O4S and a molecular weight of 298.361 g/mol . This compound is known for its unique structural features, which include a cyclopropoxy group, a dimethylamino group, and a methylsulfonamido group attached to a benzamide core.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Cyclopropoxy-N,N-dimethyl-2-(methylsulfonamido)benzamide typically involves the reaction of appropriate starting materials under controlled conditions. One common method involves the alkylation of N,N-dimethyl-2-aminobenzamide with cyclopropyl bromide, followed by sulfonation with methylsulfonyl chloride . The reaction conditions often require the use of a base such as triethylamine to facilitate the alkylation and sulfonation steps.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity .

Chemical Reactions Analysis

Types of Reactions

4-Cyclopropoxy-N,N-dimethyl-2-(methylsulfonamido)benzamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides and sulfones.

    Reduction: Reduction reactions can convert the sulfonamido group to an amine.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the cyclopropoxy group.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

    Substitution: Nucleophiles like amines and thiols can be used under basic conditions to achieve substitution reactions.

Major Products Formed

Scientific Research Applications

4-Cyclopropoxy-N,N-dimethyl-2-(methylsulfonamido)benzamide has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including enzyme inhibition and receptor binding.

    Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 4-Cyclopropoxy-N,N-dimethyl-2-(methylsulfonamido)benzamide involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity. The cyclopropoxy and sulfonamido groups play crucial roles in its binding affinity and specificity. The pathways involved may include inhibition of enzyme activity or alteration of receptor signaling .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-Cyclopropoxy-N,N-dimethyl-2-(methylsulfonamido)benzamide is unique due to its combination of functional groups, which confer specific chemical reactivity and biological activity. The presence of the cyclopropoxy group enhances its stability and reactivity, making it a valuable compound in various research applications .

Properties

Molecular Formula

C13H18N2O4S

Molecular Weight

298.36 g/mol

IUPAC Name

4-cyclopropyloxy-2-(methanesulfonamido)-N,N-dimethylbenzamide

InChI

InChI=1S/C13H18N2O4S/c1-15(2)13(16)11-7-6-10(19-9-4-5-9)8-12(11)14-20(3,17)18/h6-9,14H,4-5H2,1-3H3

InChI Key

UQAFKXCPUUUVOL-UHFFFAOYSA-N

Canonical SMILES

CN(C)C(=O)C1=C(C=C(C=C1)OC2CC2)NS(=O)(=O)C

Origin of Product

United States

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